molecular formula C15H28O4 B14503827 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid CAS No. 63687-60-5

4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid

Cat. No.: B14503827
CAS No.: 63687-60-5
M. Wt: 272.38 g/mol
InChI Key: LOJHGGBPKDWGBL-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid is a chemical compound with the molecular formula C15H28O4. It contains 46 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 carboxylic acid group, 3 hydroxyl groups, and 2 secondary alcohols . This compound is part of the fatty acid family and is known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid typically involves multiple steps, including the introduction of hydroxyl groups and the formation of double bonds. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the carbon chain.

    Alkylation: Addition of methyl groups to the carbon chain.

    Oxidation: Formation of carboxylic acid groups through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for efficiency and yield. These methods often include the use of catalysts and controlled reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.

Scientific Research Applications

4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and interactions with enzymes.

    Medicine: Investigated for potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with enzymes and other biological molecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dihydroxy-3,7,11-trimethyldodec-2-enoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of hydroxyl and carboxylic acid groups, along with its specific carbon chain structure

Properties

CAS No.

63687-60-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

4,5-dihydroxy-3,7,11-trimethyldodec-2-enoic acid

InChI

InChI=1S/C15H28O4/c1-10(2)6-5-7-11(3)8-13(16)15(19)12(4)9-14(17)18/h9-11,13,15-16,19H,5-8H2,1-4H3,(H,17,18)

InChI Key

LOJHGGBPKDWGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC(C(C(=CC(=O)O)C)O)O

Origin of Product

United States

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